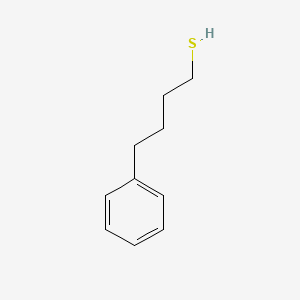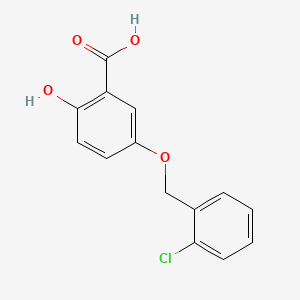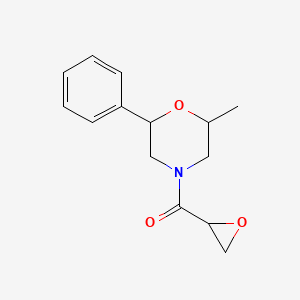
4-Phenylbutane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenylbutane-1-thiol, also known as PBT, is an organic compound with the chemical formula C10H14S . It has a molecular weight of 166.29 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-phenyl-1-butanethiol . Its InChI code is 1S/C10H14S/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 . This indicates that the molecule consists of a butane chain with a phenyl group attached to the fourth carbon and a thiol group attached to the first carbon.Physical And Chemical Properties Analysis
This compound has a molecular weight of 166.29 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用
Aroma Contribution in Fermented Foods and Beverages
4-Phenylbutane-1-thiol and related polyfunctional thiols have a significant impact on the aroma profiles of various fermented foods and beverages. Research has revealed their presence in fresh lager beers, contributing to distinctive aromas. These compounds are not present in the wort, indicating their formation during fermentation processes, such as through the action of yeast or Maillard reactions (Vermeulen et al., 2006).
Material Science: Liquid Crystalline Polymers
This compound is used in the synthesis of liquid crystalline comb-like polybutadiene-diols. These polymers exhibit unique thermal and dielectric behaviors, making them relevant for applications in materials science and electronics (Jigounov et al., 2007).
Bioconjugation in Pharmaceutical Research
In pharmaceutical research, this compound plays a role in the bioconjugation process. It's used in developing reagents for thiol-to-thiol coupling, critical for creating specific bioconjugates like antibody-drug conjugates (Koniev et al., 2015).
Surface Chemistry: Self-Assembled Monolayers
This compound is significant in forming self-assembled monolayers on gold substrates, utilized in biomedicine and molecular electronics. The interaction of this compound with gold surfaces is crucial for creating functionalized surfaces with specific properties (Dietrich et al., 2010).
Wine Aroma Analysis
In wine science, this compound is part of the volatile thiol group that significantly influences the aroma profile of wines, particularly those made from Vitis vinifera grapes like Sauvignon Blanc. Its presence contributes to complex and desirable aromas in wines (Tominaga et al., 1998).
Medical Research: Antitumor Agents
In the field of medical research, derivatives of 1-phenylbutane-1,3-dione, structurally related to this compound, have been synthesized and evaluated for their potential as antitumor agents. This research contributes to the ongoing search for effective cancer treatments (Fadda et al., 2012).
Chemistry: Synthesis and Reactions of Thiyl Radicals
Studies on the reactions of thiyl radicals, including those derived from this compound, provide insights into chemical kinetics and reaction mechanisms. These radicals play significant roles in various chemical reactions and processes (Grachev & Soroka, 1981).
作用機序
Target of Action
This compound is a type of aromatic thiol, which are known to interact with various biological targets
Mode of Action
One study suggests that aromatic thiols, such as 4-phenylbutane-1-thiol, can facilitate charge transport between quantum dots and an electron blocking material, potentially enhancing the efficiency of certain devices
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the compound’s potential role in facilitating charge transport , it may influence pathways related to electron transfer and energy production.
Result of Action
Given its potential role in facilitating charge transport , it may influence cellular energy production and other processes dependent on electron transfer More research is needed to fully understand the molecular and cellular effects of this compound’s action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . Additionally, the biological environment within the body, including the presence of specific enzymes and other biomolecules, can also influence the compound’s action and efficacy.
特性
IUPAC Name |
4-phenylbutane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOQSDGXMAKQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B2791550.png)

![Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2791555.png)

![2-Benzyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![9-(furan-2-ylmethyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2791561.png)

![ethyl 4-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperazine-1-carboxylate](/img/structure/B2791565.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-2-carboxamide](/img/structure/B2791567.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2791568.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2791570.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2791571.png)